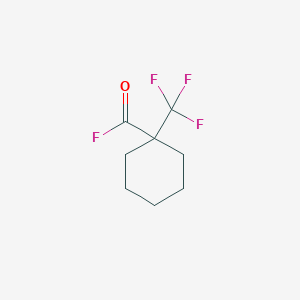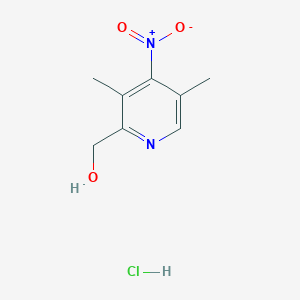![molecular formula C6H12O6 B118824 D-[4-<sup>13</sup>C]葡萄糖 CAS No. 84270-10-0](/img/structure/B118824.png)
D-[4-13C]葡萄糖
概述
描述
N-T-Butylhydroxylamine, also known as N-tert-Butylhydroxylamine, is an organic compound with the molecular formula C₄H₁₁NO. It is a derivative of hydroxylamine where the hydrogen atom is replaced by a tert-butyl group. This compound is known for its antioxidant properties and has been studied for its potential neuroprotective effects .
科学研究应用
化学: 它被用作自旋捕获剂来研究自由基。
生物学: 它在缺血性卒中模型中显示出神经保护作用,通过减少自由基的产生和保护线粒体.
作用机制
N-叔丁基羟胺主要通过其抗氧化特性发挥作用。它清除自由基,从而减少氧化应激。 该化合物还通过减少自由基的产生和防止线粒体损伤来保护线粒体 . 所涉及的确切分子靶点和途径仍在研究中,但其降低氧化应激的能力是关键机制 .
准备方法
合成路线和反应条件
N-叔丁基羟胺可以通过多种方法合成。一种常见的方法是叔丁胺与羟胺-O-磺酸反应。 该反应通常在水性介质中于受控温度下进行,以生成N-叔丁基羟胺 .
工业生产方法
在工业环境中,N-叔丁基羟胺通过类似的合成路线,但规模更大。反应条件经过优化,以确保产品的产率高且纯度高。 然后通过蒸馏或重结晶纯化化合物 .
化学反应分析
反应类型
N-叔丁基羟胺会发生各种化学反应,包括氧化、还原和取代反应。
氧化: 它可以被氧化形成N-叔丁基硝酰胺,一种稳定的自由基。
还原: 它可以被还原为叔丁胺。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化锂铝之类的还原剂。
取代: 在四氯化碳作为溶剂的存在下使用亚硫酰氯.
形成的主要产物
氧化: N-叔丁基硝酰胺
还原: 叔丁胺
取代: O-氯亚磺酰基苯甲酰肟酰氯
相似化合物的比较
N-叔丁基羟胺因其叔丁基而独特,与其他羟胺相比,叔丁基增强了其稳定性和抗氧化特性。类似的化合物包括:
N-苄基羟胺: 也是一种抗氧化剂,但比N-叔丁基羟胺不稳定。
N-甲基羟胺: 另一种具有抗氧化特性的羟胺衍生物,但具有不同的稳定性和反应性特征.
属性
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-CDAWROFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467202 | |
| Record name | D-[4-13C]Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84270-10-0 | |
| Record name | D-[4-13C]Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-[4-¹³C]glucose contribute to understanding plant cell wall architecture?
A1: D-[4-¹³C]glucose serves as a valuable isotopic tracer in plant cell wall research. When supplied to growing plant cells, they incorporate this labeled glucose into newly synthesized cell wall polysaccharides, including xyloglucans (XG). The ¹³C isotope at the 4-position of glucose allows researchers to specifically track the fate and interactions of these molecules within the complex cell wall matrix using solid-state ¹³C-NMR spectroscopy [].
Q2: What key insights about xyloglucans were obtained using D-[4-¹³C]glucose in the study?
A2: By incorporating D-[4-¹³C]glucose and employing advanced NMR techniques, researchers identified two distinct populations of xyloglucans within mung bean cell walls []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)








![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)




